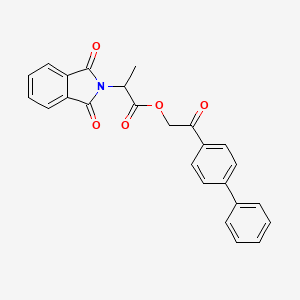![molecular formula C21H25FN4O3S B3979898 1-{2-FLUORO-4-NITRO-5-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}AZEPANE](/img/structure/B3979898.png)
1-{2-FLUORO-4-NITRO-5-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}AZEPANE
Overview
Description
1-{2-FLUORO-4-NITRO-5-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}AZEPANE is a complex organic compound featuring a unique combination of functional groups, including a fluorine atom, a nitro group, a thiophene ring, and a piperazine moiety. This compound is of significant interest in the fields of medicinal chemistry and material science due to its potential therapeutic and industrial applications.
Preparation Methods
The synthesis of 1-{2-FLUORO-4-NITRO-5-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}AZEPANE typically involves multi-step organic reactions. One common synthetic route includes:
Nitration: Introduction of the nitro group to the aromatic ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Formation of Piperazine Moiety: Incorporation of the piperazine ring through nucleophilic substitution.
Thiophene Coupling: Attachment of the thiophene ring via a carbonyl linkage.
Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
1-{2-FLUORO-4-NITRO-5-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}AZEPANE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{2-FLUORO-4-NITRO-5-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}AZEPANE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 1-{2-FLUORO-4-NITRO-5-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}AZEPANE involves its interaction with specific molecular targets. The compound’s functional groups enable it to bind to enzymes or receptors, modulating their activity and triggering biological responses. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-{2-FLUORO-4-NITRO-5-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}AZEPANE can be compared with other similar compounds, such as:
Thiophene Derivatives: Compounds containing the thiophene ring, known for their diverse biological activities.
Piperazine Derivatives: Molecules with piperazine moieties, often used in pharmaceuticals.
Fluorinated Aromatics: Compounds with fluorine atoms on aromatic rings, valued for their stability and reactivity.
The uniqueness of this compound lies in its combination of these functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[4-[5-(azepan-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O3S/c22-16-14-19(26(28)29)18(15-17(16)23-7-3-1-2-4-8-23)24-9-11-25(12-10-24)21(27)20-6-5-13-30-20/h5-6,13-15H,1-4,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQLMUBBBARKAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C(=C2)N3CCN(CC3)C(=O)C4=CC=CS4)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl}-N-phenylmethanesulfonamide](/img/structure/B3979816.png)


![N-[4-acetyl-5-methyl-5-(5-methylfuran-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3979832.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3,3-diphenylpropanamide](/img/structure/B3979842.png)
![N-{2-[4-NITRO-2-(TRIFLUOROMETHYL)ANILINO]ETHYL}METHANESULFONAMIDE](/img/structure/B3979853.png)
![N-[4-(butan-2-yl)phenyl]-3-fluorobenzamide](/img/structure/B3979856.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-iodobenzamide](/img/structure/B3979870.png)
![N-methyl-N-[(1-methyl-1H-indol-2-yl)methyl]-1-pyridin-2-ylethanamine](/img/structure/B3979878.png)
![3-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B3979883.png)

![1-[2-(4-methoxyphenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3979910.png)
![N-(4-chlorophenyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3979915.png)

